molecular formula C13H8N4O3 B2370585 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole CAS No. 92133-97-6

1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B2370585
CAS No.: 92133-97-6
M. Wt: 268.232
InChI Key: MXXZHDYGAKNXLA-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)-1H-1,2,3-benzotriazole is a specialized benzotriazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound belongs to a class of molecules where the benzotriazole group acts as an effective synthetic auxiliary or a leaving group, facilitating various acyl transfer reactions. The structure features a benzotriazole core fused to a benzene ring, substituted at the 1-position with a 3-nitrobenzoyl group. The presence of the nitro group on the benzoyl ring makes it an electron-deficient aromatic system, which can be further functionalized, for instance, by reduction to a valuable amino group for the synthesis of more complex molecules. In scientific research, derivatives of 1-acylbenzotriazoles are widely recognized for their utility as stable, easy-to-handle acylating agents for the synthesis of amides, esters, ketones, and thioesters. Researchers value this reagent for its role in constructing peptidomimetics and macrocycles. Furthermore, benzotriazole derivatives, in general, have demonstrated a wide spectrum of biological activities in preclinical studies, including potential as antimicrobial, and anticancer agents, as well as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant in diabetes research. The mechanism of action for such bioactivities often involves interaction with cellular proteins or enzymes; the nitro group, in particular, can be reduced in vivo to form reactive intermediates that may contribute to cytotoxic effects. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-13(9-4-3-5-10(8-9)17(19)20)16-12-7-2-1-6-11(12)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXZHDYGAKNXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92133-97-6
Record name BENZOTRIAZOL-1-YL-(3-NITRO-PHENYL)-METHANONE
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Iii. Mechanistic Investigations into the Reactivity of 1 3 Nitrobenzoyl 1h 1,2,3 Benzotriazole Analogs

Elucidation of Acylation Reaction Mechanisms

N-acylbenzotriazoles are stable, often crystalline solids that act as potent neutral acylating reagents. organic-chemistry.orgscispace.com Their utility stems from a well-defined reaction mechanism that allows for the efficient transfer of an acyl group to a variety of nucleophiles under mild conditions. organic-chemistry.org

The fundamental mechanism for the acylating ability of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole analogs is a nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the N-acylbenzotriazole. This attack leads to the formation of a transient tetrahedral intermediate. The reaction is completed by the subsequent collapse of this intermediate, which results in the reformation of the carbonyl double bond and the expulsion of the benzotriazole (B28993) anion as a leaving group. nih.govacs.org

Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a new bond is formed with the nucleophile, creating a tetrahedral, negatively charged intermediate.

Elimination of Leaving Group: The intermediate collapses, and the benzotriazolide anion is eliminated, a process favored by the stability of the leaving group. This step regenerates the carbonyl group in the final acylated product.

This pathway is consistent with the general mechanism for derivatives of carboxylic acids and has been supported by various studies, including kinetic analyses and computational modeling. nih.gov

The efficacy of N-acylbenzotriazoles as acylating agents is largely attributed to the excellent leaving group ability of the benzotriazolide anion. lupinepublishers.com Several factors contribute to its stability and, consequently, its effectiveness as a leaving group:

Acidity: Benzotriazole is a weak acid with a pKa of approximately 8.2. lupinepublishers.com This means its conjugate base, the benzotriazolide anion, is relatively stable and can readily accommodate the negative charge.

Aromaticity and Resonance: The negative charge on the benzotriazolide anion is delocalized across the aromatic heterocyclic ring system, further enhancing its stability.

Low Basicity: As a weak base, it is less likely to reverse the reaction by attacking the newly formed product.

The reactivity of these acylating agents can be compared to other systems used in peptide synthesis. For instance, reagents derived from 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are also known to be highly effective due to the stability of their respective leaving groups. nih.govresearchgate.net Density functional theory (DFT) calculations have shown a lower transition state barrier for triazole-ester reactants compared to N-hydroxysuccinimide (NHS) esters, which is consistent with the experimentally observed higher reactivity. nih.gov This inherent stability makes the benzotriazolyl moiety an effective substitute for halogens in acylating agents, offering advantages in handling and reactivity. scispace.com

In the synthesis of chiral molecules, particularly peptides, maintaining stereochemical integrity is paramount. A significant advantage of using N-acylbenzotriazole derivatives of amino acids is the minimal level of racemization observed during coupling reactions. lupinepublishers.commdpi.com

Racemization at the α-carbon of an amino acid during peptide bond formation is a common side reaction, especially with highly activated carboxylic acid derivatives. nih.govnih.gov This process often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical purity.

The use of N-acylbenzotriazoles helps to suppress this side reaction. The coupling reactions proceed under mild and often neutral conditions, which are less conducive to oxazolone (B7731731) formation and subsequent racemization. organic-chemistry.orgmdpi.com Studies have shown that unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles to produce enantiomerically pure dipeptides in good yields. lupinepublishers.com The stability of the N-acylbenzotriazole intermediate prevents the formation of more reactive species that are prone to racemization. This makes the benzotriazole methodology a reliable choice for synthesizing peptides where maintaining chirality is critical. mdpi.compeptide.com

Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Analysis

Detailed mechanistic investigations employing advanced techniques such as isotopic labeling and kinetic analysis provide deeper insights into reaction pathways. For instance, isotopic labeling can be used to trace the fate of specific atoms throughout a reaction, confirming the points of bond cleavage and formation. wikipedia.org

In the context of N-acylbenzotriazole reactivity, ¹⁸O-labeling of the carbonyl oxygen could be used to confirm that the acylation proceeds via the expected nucleophilic acyl substitution, with the labeled oxygen being incorporated into the final acylated product. Similarly, kinetic studies can elucidate the reaction order with respect to each reactant, providing evidence for the proposed mechanism and the nature of the rate-determining step.

Unfortunately, a review of the available scientific literature did not yield specific studies that have applied isotopic labeling or detailed kinetic analysis to the reactions of this compound. nih.gov Such studies on this specific compound or its close analogs would be valuable in further refining the understanding of its reactivity profile.

Electrophilic and Ring-Opening Reactions Involving the Benzotriazole Moiety

Beyond its role as a leaving group in acylation reactions, the benzotriazole moiety in N-acylbenzotriazoles can participate in its own set of reactions. While the benzotriazole ring is generally aromatic and relatively stable, under certain conditions, it can undergo electrophilic substitution or ring-opening reactions. researchgate.netnih.gov

Electrophilic attack on the benzotriazole ring of an N-acylbenzotriazole is generally disfavored due to the electron-withdrawing nature of the acyl group. However, under harsh conditions, reactions such as nitration or halogenation might be possible, though likely with low yields and poor selectivity.

More significant is the propensity for the benzotriazole ring to undergo ring-opening. researchgate.netnih.gov This can be initiated by heat, light, or certain reagents. For N-acylbenzotriazoles, ring-opening can lead to the formation of reactive intermediates. For instance, thermal or photochemical denitrogenation can generate a diradical species, which can then undergo various intramolecular or intermolecular reactions.

Recent research has highlighted the synthetic utility of the ring-opening of benzotriazoles to form ortho-amino arenediazonium or α-diazo-imine species. researchgate.netnih.gov These intermediates can then be trapped by various nucleophiles or undergo further transformations to construct complex heterocyclic systems. While these studies provide a general framework, specific examples involving this compound are not extensively documented in the searched literature. The presence of the 3-nitrobenzoyl group would likely influence the electronic properties of the benzotriazole ring and thus its susceptibility to ring-opening.

Iv. Strategic Applications of N Acylbenzotriazoles in Modern Organic Synthesis

Peptide and Oligoester Synthesis

The construction of amide and ester bonds is fundamental to the synthesis of biologically significant molecules. N-acylbenzotriazoles have emerged as crucial reagents in this field, particularly for creating peptides and oligoesters. scielo.org.mxresearchgate.net

Facilitation of Amide and Ester Bond Formation in Complex Biomolecules

N-acylbenzotriazoles serve as efficient neutral acylating reagents for the formation of amide bonds. organic-chemistry.org They react readily with primary and secondary amines, including amino acids and their derivatives, to produce peptides with high yields. organic-chemistry.orgresearchgate.net A significant advantage of using N-acylbenzotriazoles derived from N-protected amino acids is their stability and resistance to racemization, a common issue with other activated amino acid derivatives. thieme-connect.com This makes them ideal for the synthesis of chirally pure peptides. researchgate.net The reaction proceeds smoothly, often in aqueous acetonitrile (B52724) solutions, by coupling the N-acylbenzotriazole with unprotected amino acids or dipeptides. researchgate.net

The versatility of these reagents extends to O-acylation, enabling the synthesis of esters. scielo.org.mx While the primary focus has been on amide bond formation, the same principle of nucleophilic acyl substitution applies to the reaction with alcohols to form ester linkages, a key step in oligoester synthesis. The reaction typically proceeds under mild conditions, avoiding the harsh reagents often associated with traditional esterification methods. researchgate.net

Representative Amide and Ester Formation Reactions

Acyl Donor Nucleophile Product Type Typical Yield
N-(Protected-α-aminoacyl)benzotriazole α-Amino Acid Ester Dipeptide Good to Excellent scispace.comacs.org
N-Aroylbenzotriazole Alcohol Aryl Ester Good

Solid-Phase Synthesis Applications

The stability and high reactivity of N-acylbenzotriazoles make them well-suited for solid-phase peptide synthesis (SPPS). In this methodology, amines linked to a solid support (like Wang resin) are efficiently acylated by N-acylbenzotriazoles. researchgate.netnih.gov Subsequent cleavage from the resin affords the desired amides or peptides in high yields and purities. nih.gov This approach simplifies the purification process, as the benzotriazole (B28993) byproduct and excess reagents can be easily washed away from the resin-bound product. organic-chemistry.org The use of N-acylbenzotriazoles in solid-phase synthesis has been shown to be effective for constructing a variety of peptide sequences. scispace.comnih.gov

Synthesis of Complex Carbonyl Compounds

The C-acylation capabilities of N-acylbenzotriazoles are pivotal in the formation of carbon-carbon bonds, enabling the synthesis of various complex carbonyl-containing molecules. scielo.org.mx

Generation of β-Ketoesters and β-Amido Ketones

N-acylbenzotriazoles are effective reagents for the C-acylation of enolates derived from esters and amides. thieme-connect.com For instance, thioesters can undergo "soft enolization" and subsequent acylation with N-acylbenzotriazoles in the presence of MgBr₂·OEt₂ and a mild base to yield β-keto thioesters. researchgate.netorganic-chemistry.org These products are stable synthetic equivalents of β-keto acids and can be further converted into β-keto esters and β-keto amides. researchgate.net Similarly, the reaction with sulfone carbanions produces β-keto sulfones efficiently. nih.gov The general mechanism involves the generation of a stabilized carbanion which then attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole, displacing the benzotriazole leaving group.

Examples of C-Acylation with N-Acylbenzotriazoles

Nucleophilic Precursor N-Acylbenzotriazole Product
Thioester N-Aroylbenzotriazole β-Keto Thioester organic-chemistry.org
Sulfone N-Aliphatic/Aroylbenzotriazole β-Keto Sulfone nih.gov

Formation of Functionalized Aldehydes and Ketones

N-acylbenzotriazoles serve as precursors for various functionalized carbonyl compounds. While they are primarily acylating agents, their controlled reaction with specific reagents can lead to other carbonyl derivatives. For example, α-nitro ketones can be synthesized by the C-acylation of primary nitroalkanes with N-acylbenzotriazoles. acs.orgorganic-chemistry.org This reaction provides a direct route to these valuable synthetic intermediates. organic-chemistry.org Furthermore, N-acylbenzotriazoles derived from aldehydes offer a convenient synthetic pathway when the corresponding carboxylic acid is less accessible. researchgate.net Their reaction with organometallic reagents, such as Grignard reagents, can provide access to a diverse range of ketones, although this application is less common than their use as acylating agents for N, O, S, and stabilized C-nucleophiles.

Construction of Heterocyclic Systems

The reactivity of N-acylbenzotriazoles extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. scielo.org.mxnih.govijcrt.org They can act as versatile building blocks, providing an activated acyl group for cyclization reactions. For instance, they have been used in the synthesis of oxazolines and thiazolines under microwave irradiation. scielo.org.mxresearchgate.net The reaction typically involves the N-acylation of a substrate containing a secondary nucleophile (like a hydroxyl or thiol group), which then undergoes an intramolecular cyclization to form the heterocyclic ring. Additionally, intramolecular Schmidt reactions of δ-azido N-acylbenzotriazoles have been developed to produce lactams, where the benzotriazole moiety acts as both an activator and a terminator in the reaction sequence. acs.org

Development of Novel Reagents for Organic Transformations

N-acylbenzotriazoles have been extensively developed as superior acylating reagents. Their preparation from carboxylic acids is often straightforward, involving mild conditions that tolerate a wide variety of functional groups. organic-chemistry.org An improved one-pot procedure, for example, utilizes benzotriazole and thionyl chloride in dichloromethane (B109758) at room temperature, allowing for the synthesis of derivatives that are not accessible through methods reliant on acid chlorides. organic-chemistry.org This accessibility enhances their role as versatile reagents in multi-step syntheses.

A primary application of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole is its function as a mild and selective acylating agent. N-acylbenzotriazoles efficiently transfer their acyl group to a variety of nucleophiles, including amines, alcohols, and thiols, under neutral or mild conditions. organic-chemistry.orgresearchgate.net This reactivity is particularly advantageous when dealing with sensitive substrates or when the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.net

The reaction with amines to form primary, secondary, and tertiary amides proceeds in very good to excellent yields, often requiring simple workup procedures. organic-chemistry.orgfigshare.com This method avoids the exothermic and often harsh conditions associated with acyl halides and anhydrides. organic-chemistry.org The utility of these reagents is demonstrated in their ability to acylate diverse nucleophiles, highlighting their broad applicability. researchgate.net

Table 1: Representative Acylation Reactions using N-Acylbenzotriazoles organic-chemistry.orgresearchgate.net
Acylating AgentNucleophileProduct TypeConditionsYield
N-acylbenzotriazoleAqueous AmmoniaPrimary AmideMild, NeutralGood to Excellent
N-acylbenzotriazolePrimary/Secondary AmineSecondary/Tertiary AmideMild, NeutralGood to Excellent organic-chemistry.org
N-acylbenzotriazoleThiophenolThiol EsterMild76-99% researchgate.net
N-acylbenzotriazoleAlcoholEsterMildGood

Traditional acylation methods such as the Friedel-Crafts and Vilsmeier-Haack reactions, while powerful, often suffer from limitations including the need for harsh Lewis acid catalysts, low regioselectivity, and incompatibility with sensitive functional groups. nih.gov N-acylbenzotriazoles have emerged as effective alternatives that circumvent many of these issues. researchgate.netnih.gov For instance, the Friedel-Crafts acylation of electron-rich aromatic and heterocyclic compounds can be achieved using N-acylbenzotriazoles under significantly milder conditions. researchgate.net

These reagents have been successfully employed in the C-acylation of indoles, ketones, and other nucleophilic species, demonstrating their capacity to replace classical methods. researchgate.net The use of N-acylbenzotriazoles represents a more environmentally friendly and functional-group-tolerant approach to installing acyl moieties in organic molecules. nih.gov This makes compounds like this compound valuable for synthesizing complex molecules where traditional methods might fail. researchgate.netnih.gov

Palladium-Catalyzed Reactions Featuring Benzotriazole Leaving Groups

The benzotriazole unit is not only an effective acyl activator but can also participate in transition-metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, benzotriazole and its derivatives can serve as efficient and inexpensive ligands. researchgate.net The nitrogen atoms in the benzotriazole ring can coordinate with the palladium center, facilitating catalytic cycles such as those in Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netredalyc.org

Specifically, palladium complexes bearing benzotriazole-derived ligands have shown high catalytic activity. redalyc.org For example, a palladium complex with a 1,3-phenylenebis((1H-benzotriazol-1-yl)methanone) ligand demonstrated high conversion and selectivity in the Mizoroki-Heck reaction between iodobenzene (B50100) and styrene. redalyc.org While often employed as a ligand, the benzotriazole moiety in N-acylbenzotriazoles can also function as a leaving group, enabling palladium-catalyzed transformations where the acyl group is transferred to a substrate. This dual reactivity underscores the synthetic utility of the benzotriazole scaffold in modern organometallic chemistry.

Applications in Materials Chemistry (e.g., as precursors for functional materials)

The application of N-acylbenzotriazoles extends beyond traditional organic synthesis into the realm of materials chemistry. Their stability and reactivity make them excellent precursors for the synthesis of functional materials and polymers. organic-chemistry.orgmdpi.com Bis(N-acylbenzotriazoles) derived from dicarboxylic acids are particularly useful for polymerization reactions. organic-chemistry.org

A significant application is in the synthesis of π-conjugated polymers containing benzotriazole units, which are valuable for electronics applications such as organic light-emitting diodes (OLEDs). mdpi.com For example, donor-acceptor type conjugated polymers have been successfully prepared via palladium-catalyzed direct C-H cross-coupling polycondensation of benzotriazole-containing monomers with thiophene (B33073) derivatives. mdpi.com Furthermore, the Curtius rearrangement of N-acylbenzotriazoles provides access to ureas and carbamates, which are key building blocks in materials science. organic-chemistry.org The versatility of these reagents also extends to the synthesis of energetic materials, where specific nitro-substituted benzotriazole derivatives have been identified as effective components. researchgate.net

Table 2: Applications of N-Acylbenzotriazoles in Materials Chemistry
Application AreaRole of N-AcylbenzotriazoleResulting Material/CompoundReference
Polymer ChemistryMonomer Precursorπ-Conjugated Polymers mdpi.com
ElectronicsPrecursor for Polymer BackboneMaterials for OLEDs mdpi.com
General Materials ScienceIntermediate via Curtius RearrangementUreas, Carbamates organic-chemistry.org
Energetic MaterialsPrecursorNitro-substituted Benzotriazoles researchgate.net

Vi. Structural Variations and Derivatization Strategies of 1 3 Nitrobenzoyl 1h 1,2,3 Benzotriazole

Modification of the Benzoyl Moiety

The benzoyl portion of the molecule, containing the reactive carbonyl group and the influential nitro substituent, is a primary target for chemical modification.

The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring and the reactivity of the attached carbonyl group. Its effect is primarily mediated through inductive (-I) and resonance (-R) effects.

The position of the nitro group on the benzoyl ring is critical. When placed at the ortho or para positions relative to the carbonyl group, the nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This delocalization of electron density makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. doubtnut.com This increased reactivity is beneficial in reactions where the benzotriazole (B28993) moiety acts as a leaving group. In contrast, a meta-positioned nitro group, as in the parent compound, influences the ring primarily through its inductive effect, which is weaker than the combined resonance and inductive effects from the ortho and para positions. quora.com

The introduction of additional substituents on the benzoyl ring can further tune these electronic properties.

Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -Cl, -F, -CN) would further increase the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles. nih.gov The reactivity generally increases as the number of electron-withdrawing groups on the ring increases. researchgate.net

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) would decrease the electrophilicity of the carbonyl carbon. By pushing electron density into the ring, they make the carbonyl group less reactive towards nucleophiles.

This modulation of electronic properties allows for the fine-tuning of the molecule's reactivity for specific synthetic applications. The N-acylbenzotriazole unit is recognized as a reliable substitute for acid chlorides, capable of forming stable intermediates that facilitate desired transformations under mild conditions. researchgate.net

The benzotriazole moiety is a versatile scaffold for the activation of a wide range of carboxylic acids, not limited to 3-nitrobenzoic acid. N-acylbenzotriazoles are readily synthesized from various aliphatic, aromatic, heterocyclic, and unsaturated carboxylic acids. organic-chemistry.orgorganic-chemistry.org

A highly efficient and common one-pot procedure involves the reaction of a carboxylic acid with 1H-1,2,3-benzotriazole and thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org This method is advantageous due to its mild conditions, high yields, and broad substrate scope, allowing for the preparation of derivatives that may not be accessible through traditional methods using acid chlorides. organic-chemistry.orgorganic-chemistry.org This versatility has been demonstrated in the synthesis of numerous N-acylbenzotriazoles from both simple and complex carboxylic acids, including dicarboxylic acids to form bis(N-acylbenzotriazoles). organic-chemistry.orgscielo.org.mx

Table 1: Examples of Carboxylic Acids Converted to N-Acylbenzotriazoles
Carboxylic Acid TypeExample AcidResulting N-AcylbenzotriazoleReference
Aliphatic (Unsaturated)Undec-10-enoic acid1-(Undec-10-enoyl)-1H-1,2,3-benzotriazole nih.gov
Aliphatic (Saturated)Glutaric acid1,5-Bis(1H-1,2,3-benzotriazol-1-yl)pentane-1,5-dione scielo.org.mx
Aliphatic (Substituted)Methylmalonic acid2-Methyl-1,3-bis(1H-1,2,3-benzotriazol-1-yl)propane-1,3-dione scielo.org.mx
Aromatic1,4-Benzenedicarboxylic acid1,4-Bis((1H-1,2,3-benzotriazol-1-yl)carbonyl)benzene scielo.org.mx
HeterocyclicPyrazine-2-carboxylic acid1-(Pyrazin-2-ylcarbonyl)-1H-1,2,3-benzotriazole rsc.org

Derivatization at the Benzotriazole Core

Modifications can also be made to the benzotriazole ring system itself, either by substituting the fused benzene (B151609) ring or by attaching functional linkers.

Introducing substituents onto the benzene ring of the benzotriazole core is another key derivatization strategy. The nature and position of these substituents can significantly alter the molecule's properties. For instance, the introduction of small, hydrophobic, or electron-withdrawing groups such as –Cl, –CH₃, or –NO₂ has been explored. nih.gov Studies have shown that adding electron-withdrawing groups like –NO₂, –Cl, or –F at the 5-position of the benzotriazole moiety can enhance biological activity in certain classes of compounds. nih.gov

These substituted benzotriazoles are typically synthesized by starting with the appropriately substituted benzene-1,2-diamine and reacting it with sodium nitrite (B80452) in an acidic medium, such as acetic acid. ijcrt.orgresearchgate.net

The benzotriazole nucleus can be functionalized by introducing bridging linkers or spacer groups, often at the N-1 position. This allows for the creation of more complex molecules, such as dimers or polymers, or for the attachment of benzotriazole to other molecular entities.

One approach involves using dicarboxylic acids to synthesize bis(N-acylbenzotriazoles), which effectively links two benzotriazole units via a diacyl spacer. organic-chemistry.orgscielo.org.mx Another strategy involves using reagents like dichloromethane (DCM) as a C-1 surrogate or "methylene building block" to create benzotriazolyl alkyl esters, introducing a simple methylene (B1212753) linker. nih.gov Furthermore, benzotriazole and its derivatives are widely used as ligands in coordination chemistry, where they are often functionalized with spacer groups to facilitate the construction of coordination polymers and metal-organic frameworks. bohrium.comresearchgate.net

Synthesis of Hybrid Molecules Incorporating Benzotriazole and Other Heterocyclic Systems

A powerful strategy in medicinal and materials chemistry involves the synthesis of hybrid molecules, where two or more distinct pharmacologically or functionally active scaffolds are combined into a single molecule. researchgate.net Benzotriazole is a common component in such hybrids due to its versatile chemistry and broad range of activities. nih.gov

The synthesis of these hybrids often involves preparing a benzotriazole derivative with a reactive functional group that can be used to build or attach a second heterocyclic ring. For example, 1-(hydrazinylcarbonylmethyl)-1H-benzotriazole has been used as a key intermediate to prepare a series of novel 1,2,4-triazolylbenzotriazoles. researchgate.net In another example, coumarin-benzotriazole hybrids have been designed and synthesized by tethering the two heterocyclic systems. nih.gov The benzotriazole moiety can also be paired with other biologically active rings like oxazolidinone. nih.gov This molecular hybridization approach aims to create novel compounds with potentially synergistic or enhanced properties compared to the individual components.

Table 2: Examples of Heterocyclic Systems Hybridized with Benzotriazole
Second Heterocyclic SystemHybrid Molecule TypeSynthetic ApproachReference
1,2,4-Triazole1,2,4-TriazolylbenzotriazolesReaction of 1-(hydrazinylcarbonylmethyl)-1H-benzotriazole with various reagents to form the triazole ring. researchgate.net
Coumarin (B35378)Coumarin-benzotriazole hybridsTethering of the two scaffolds via a linker chain. nih.gov
OxazolidinoneBenzotriazole-oxazolidinone hybridsIncorporation of the benzotriazole nucleus into an oxazolidinone derivative structure. nih.gov
Acridine (B1665455)9-Substituted acridines with benzotriazoleLinking benzotriazole to the acridine core to modulate biological activity. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 1H-1,2,3-benzotriazole with 3-nitrobenzoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:

  • Temperature : Reactions are conducted at 80–100°C to ensure complete conversion .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Catalysis : Base additives (e.g., triethylamine) neutralize HCl byproducts, improving yield . Monitoring via Thin Layer Chromatography (TLC) or HPLC is critical to track intermediate formation . For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR confirm regioselective substitution at the benzotriazole N1 position. The nitrobenzoyl group exhibits characteristic aromatic proton splitting (δ 8.0–8.5 ppm) and carbonyl resonance (δ ~165 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond-length variations in the triazole ring (N–N = 1.28–1.39 Å) and planar nitrobenzoyl geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C13_{13}H8_{8}N4_{4}O3_{3}, MW 284.06 g/mol) .

Q. What are the known stability profiles of this compound under different storage and reaction conditions?

The compound is hygroscopic and light-sensitive. Stability studies show:

  • Thermal Stability : Decomposition above 150°C, necessitating low-temperature storage (-20°C) .
  • Solvent Compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic media .
  • Long-Term Storage : Anhydrous conditions under argon prevent nitro group reduction .

Advanced Research Questions

Q. How does the 3-nitrobenzoyl substituent influence the compound’s reactivity compared to other benzotriazole derivatives?

The electron-withdrawing nitro group enhances electrophilicity at the benzotriazole N1 position, facilitating nucleophilic attacks (e.g., in Suzuki couplings or acyl transfer reactions). Comparative studies with methyl or methoxy substituents show:

  • Reactivity Order : 3-Nitro > 4-Methyl > 4-Methoxy in Friedel-Crafts alkylation .
  • Electronic Effects : DFT calculations indicate reduced HOMO-LUMO gaps (~4.5 eV) due to nitro conjugation, promoting charge-transfer interactions .

Q. How can researchers resolve conflicting crystallographic and spectroscopic data for this compound?

Discrepancies often arise from:

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield varying bond angles .
  • Dynamic Effects : Solution-state NMR may average rotameric states of the nitrobenzoyl group, unlike static X-ray data . Mitigation Strategies :
  • Use variable-temperature NMR to detect conformational flexibility.
  • Validate crystallographic models with Hirshfeld surface analysis to assess packing forces .

Q. What computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to protease active sites (e.g., SARS-CoV-2 Mpro^\text{pro}), where the nitro group forms hydrogen bonds with catalytic cysteine residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, revealing hydrophobic interactions with benzotriazole’s aromatic ring .
  • QSAR Models : Correlate nitro substituent position (meta vs. para) with IC50_{50} values in enzyme inhibition assays .

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